![molecular formula C20H16ClNO4S B3386747 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid CAS No. 750613-52-6](/img/structure/B3386747.png)
3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid
Overview
Description
“3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C20H16ClNO4S . It has a molecular weight of 401.87 . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H16ClNO4S/c21-18-11-4-5-12-19 (18)22 (14-15-7-2-1-3-8-15)27 (25,26)17-10-6-9-16 (13-17)20 (23)24/h1-13H,14H2, (H,23,24) . This indicates the presence of a benzyl group, a 2-chlorophenyl group, a sulfamoyl group, and a benzoic acid group in the molecule.Physical And Chemical Properties Analysis
This compound is a powder in its physical form . The storage temperature is room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Scientific Research Applications
Suzuki–Miyaura Coupling
“3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid” can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Complex Organic Compounds
This compound can be used in the synthesis of complex organic compounds. It can serve as a building block in the synthesis of various organic compounds due to its benzyl and benzoic acid groups .
Reactions at the Benzylic Position
The benzyl group in “3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid” allows for reactions at the benzylic position. These reactions can be used to introduce new functional groups or to modify the existing structure .
Development of Pharmaceuticals
Due to its complex structure and the presence of multiple functional groups, “3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid” can be used in the development of pharmaceuticals. It can serve as a precursor for the synthesis of drug molecules .
properties
IUPAC Name |
3-[benzyl-(2-chlorophenyl)sulfamoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c21-18-11-4-5-12-19(18)22(14-15-7-2-1-3-8-15)27(25,26)17-10-6-9-16(13-17)20(23)24/h1-13H,14H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTUBBUJFYQJBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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